molecular formula C23H15F2N3O B15032663 4-(3-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B15032663
M. Wt: 387.4 g/mol
InChI Key: UGANGUWGWRIHAJ-UHFFFAOYSA-N
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Description

4-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluorophenyl and phenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of fluorophenyl and phenyl groups via substitution reactions.

    Condensation Reactions: Condensation of intermediates to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure.

    Purification Techniques: Use of chromatography and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

4-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of fluorophenyl or phenyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in various substituted pyrazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Modulation of Pathways: Influence on biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrazole derivatives with different substituents. Examples may include:

  • 3,5-Diphenyl-1H-pyrazole
  • 4-(4-Fluorophenyl)-3-phenyl-1H-pyrazole

Uniqueness

The uniqueness of 4-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C23H15F2N3O

Molecular Weight

387.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H15F2N3O/c24-16-11-9-14(10-12-16)20-19-21(27-26-20)23(29)28(18-7-2-1-3-8-18)22(19)15-5-4-6-17(25)13-15/h1-13,22H,(H,26,27)

InChI Key

UGANGUWGWRIHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)F)C5=CC(=CC=C5)F

Origin of Product

United States

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